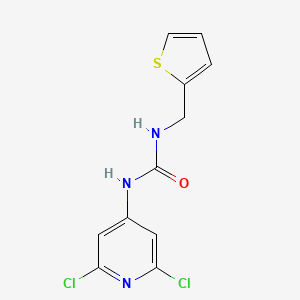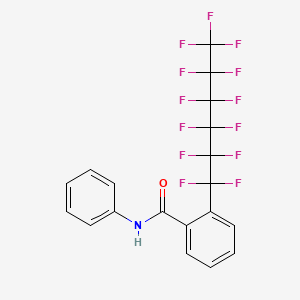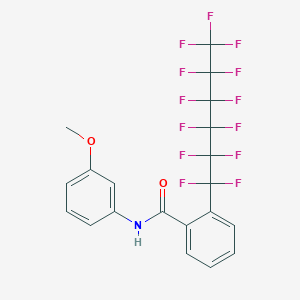![molecular formula C14H8ClF3N2O2 B3042875 2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine CAS No. 680215-42-3](/img/structure/B3042875.png)
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine
Vue d'ensemble
Description
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine, also known as CF3-Py-OPh-COOMe, is a chemical compound with potential applications in various fields of research and industry. It belongs to the class of organic compounds known as trifluoromethylpyridines (TFMPs) . TFMPs and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of this compound and other TFMPs often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . There are different synthetic methods for introducing TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine is C14H8ClF3N2O2 . It has a molecular weight of 328.67 g/mol . The structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure .Applications De Recherche Scientifique
- Anticancer Potential : Some aryl amino naphthoquinones, including derivatives of 1,4-naphthoquinone, have shown promising anticancer activity . Researchers could explore CF3-Py-OPh-COOMe as a potential lead compound for novel anticancer drugs.
- Antibacterial and Antifungal Properties : Aryl amino naphthoquinones have demonstrated antibacterial and antifungal activities . Investigating CF3-Py-OPh-COOMe in this context could lead to new antimicrobial agents.
- Redox-Active Properties : Quinones, including naphthoquinones, are redox-active structures. CF3-Py-OPh-COOMe’s redox potential makes it interesting for sustainable energy-storage devices .
- Fungicidal Activity : Trifluoromethyl-substituted pyridine derivatives have exhibited higher fungicidal activity than chlorine-based compounds . CF3-Py-OPh-COOMe could be explored for agricultural applications.
- Building Blocks : CF3-Py-OPh-COOMe can serve as a building block in the synthesis of other compounds, such as fluazinam . Researchers can investigate its versatility in organic synthesis.
- Crystal Structures : The crystal structures of CF3-Py-OPh-COOMe have been determined by single-crystal X-ray diffraction . Understanding its molecular arrangement aids in designing functional materials.
- Trifluoromethyl Groups : Many pharmaceuticals (e.g., Celecoxib, Fluoxetine, Efavirenz) contain trifluoromethyl groups . Researchers could explore CF3-Py-OPh-COOMe as a scaffold for drug design.
Medicinal Chemistry and Drug Development
Materials Science and Energy Storage
Agrochemicals and Fungicides
Synthetic Chemistry
Crystallography and Structural Studies
Pharmaceuticals and Drug Design
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
The presence of a trifluoromethyl group in a molecule can lead to key hydrogen bonding interactions with proteins, potentially affecting various biochemical pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the bioavailability and stability of a compound .
Result of Action
Compounds containing a trifluoromethyl group have been found to exhibit improved drug potency .
Propriétés
IUPAC Name |
[(E)-[3-(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)22-20-8-9-3-1-4-10(7-9)14(16,17)18/h1-8H/b20-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYNEKOACFPVMG-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NOC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/OC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B3042792.png)
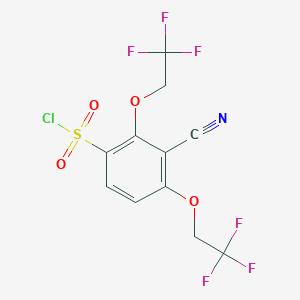


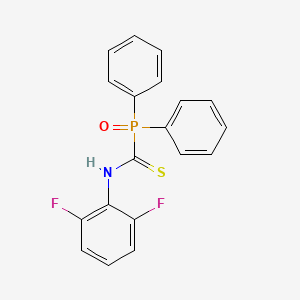

![N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3042804.png)

